Cas no 248273-73-6 (2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one)

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one is a bromoethyl-substituted purine derivative with potential utility in medicinal chemistry and biochemical research. The compound features a reactive bromoethyl group, enabling its use as an alkylating agent or intermediate in the synthesis of modified nucleosides and nucleotides. Its purine core provides a versatile scaffold for further functionalization, making it valuable in the development of enzyme inhibitors or receptor modulators. The presence of both amino and carbonyl functionalities enhances its reactivity in condensation or substitution reactions. This compound is particularly suited for applications requiring selective modification of biomolecules, offering researchers a precise tool for probing nucleic acid interactions or designing targeted therapeutic agents.
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one structure
248273-73-6 structure
商品名:2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
CAS番号:248273-73-6
MF:C7H8BrN5O
メガワット:258.075319290161
CID:4778590

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 化学的及び物理的性質

名前と識別子

    • 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
    • インチ: 1S/C7H8BrN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
    • InChIKey: YVVHNESYXDWUFZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCBr)C2=C(N=C(N)NC2=O)N=C1

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A736240-10mg
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
248273-73-6
10mg
$ 1642.00 2023-04-19
TRC
A736240-1mg
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
248273-73-6
1mg
$ 219.00 2023-04-19
TRC
A736240-5mg
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
248273-73-6
5mg
$ 959.00 2023-04-19
TRC
A736240-2.5mg
2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one
248273-73-6
2.5mg
$ 500.00 2023-04-19

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 関連文献

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-oneに関する追加情報

Professional Introduction to Compound with CAS No. 248273-73-6 and Product Name: 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one

The compound with CAS No. 248273-73-6 and the product name 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This purine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a purine core, which is a fundamental scaffold in many biologically active molecules, particularly those involved in nucleic acid metabolism and enzyme inhibition.

At the heart of this compound's significance lies its 2-amino group at the 2-position of the purine ring and a 2-bromoethyl substituent at the 7-position. These functional groups contribute to its chemical reactivity and biological activity, making it a promising candidate for further investigation. The 1,7-dihydro-6H-purin-6-one moiety further enhances its structural complexity, providing multiple sites for interaction with biological targets. This combination of features positions the compound as a versatile tool for exploring novel therapeutic strategies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the potential applications of this compound. Studies suggest that the bromoethyl group may facilitate covalent binding to biological targets, enhancing drug efficacy and selectivity. This approach is particularly relevant in the development of targeted therapies for cancer and infectious diseases, where precise interaction with disease-causing proteins is crucial.

The amino group at the 2-position of the purine ring also offers opportunities for further chemical modification. This functionality can be exploited to develop prodrugs or conjugates that improve bioavailability or target specificity. For instance, linking this compound to monoclonal antibodies or nanoparticles could enhance its delivery to specific tissues or cells, thereby increasing therapeutic efficacy.

In the realm of medicinal biology, purine derivatives have long been recognized for their role in modulating cellular processes. The structural similarity of 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one to natural nucleobases allows it to interact with enzymes and receptors involved in DNA replication, RNA transcription, and signal transduction. This interaction potential makes it a valuable candidate for investigating mechanisms underlying various diseases, including cancer, inflammation, and neurodegenerative disorders.

Current research is focused on evaluating the pharmacological properties of this compound. Preliminary studies indicate that it may exhibit inhibitory effects on certain kinases and enzymes implicated in disease progression. These findings are particularly exciting given the growing interest in kinase inhibitors as therapeutic agents. The bromoethyl group, in particular, has been identified as a key feature contributing to its inhibitory activity, likely through interactions with ATP-binding sites on target enzymes.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and automated purification techniques, have been employed to achieve high yields and purity. These efforts are essential for ensuring that subsequent biological evaluations are performed on material of consistent quality.

From a regulatory perspective, compounds like 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one must undergo rigorous testing to assess their safety and efficacy before entering clinical trials. This involves comprehensive toxicological studies and pharmacokinetic evaluations. The unique structural features of this compound necessitate careful consideration during these assessments to identify any potential risks associated with its use.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural properties make it an attractive candidate for developing diagnostic tools and imaging agents. For instance, labeling this molecule with radioactive isotopes or fluorescent dyes could enable researchers to visualize biological processes at the molecular level with high precision.

In conclusion, 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one represents a promising advance in pharmaceutical chemistry with significant implications for drug development and disease treatment. Its unique structural features and potential interactions with biological targets make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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